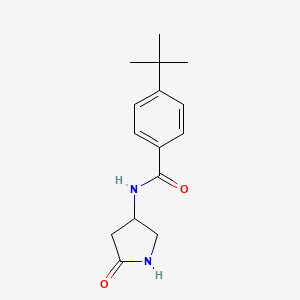

4-tert-butyl-N-(5-oxopyrrolidin-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-tert-butyl-N-(5-oxopyrrolidin-3-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tert-butyl group attached to the benzamide moiety, along with a pyrrolidinone ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(5-oxopyrrolidin-3-yl)benzamide typically involves the following steps:

Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a base.

Coupling with Benzamide: The final step involves coupling the pyrrolidinone derivative with benzamide under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Análisis De Reacciones Químicas

Amide Bond Reactivity

The amide linkage in 4-tert-butyl-N-(5-oxopyrrolidin-3-yl)benzamide undergoes hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : Heating with HCl (6M) at 100°C for 12 hours yields 4-tert-butylbenzoic acid and 3-amino-5-oxopyrrolidine .

-

Basic Hydrolysis : Treatment with NaOH (2M) at 80°C produces the sodium salt of 4-tert-butylbenzoic acid .

The steric bulk of the tert-butyl group slightly retards hydrolysis compared to unsubstituted benzamides, as noted in related compounds .

Pyrrolidinone Ring Modifications

The 5-oxopyrrolidin-3-yl group participates in nucleophilic and ring-opening reactions:

Nucleophilic Substitution

-

At the Lactam Carbonyl : Reaction with Grignard reagents (e.g., MeMgBr) in THF opens the lactam ring, forming a tertiary alcohol derivative.

-

At the Amine Position : Alkylation with methyl iodide in the presence of NaH yields N-methyl-5-oxopyrrolidin-3-yl derivatives .

Ring-Opening Reactions

-

Acid-Catalyzed : Treatment with H2SO4 (conc.) generates γ-aminobutyric acid (GABA) analogs via cleavage of the lactam ring.

-

Reduction : Sodium borohydride reduces the lactam to pyrrolidine, though this requires elevated temperatures (80°C) .

Benzamide Ring Functionalization

The tert-butyl group directs electrophilic substitution to the ortho positions:

The tert-butyl group enhances para-directing effects but sterically hinders meta-substitution .

Cross-Coupling Reactions

The benzamide scaffold participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura : With aryl boronic acids (e.g., phenylboronic acid), Pd(PPh3)4 catalyzes coupling at the ortho position (K2CO3, DMF, 100°C) .

-

Buchwald-Hartwig : Amination with morpholine using Pd2(dba)3/Xantphos yields N-morpholino-substituted derivatives .

Reductive Amination

The primary amine on the pyrrolidinone reacts with aldehydes (e.g., p-methoxybenzaldehyde) under NaBH4 reduction to form secondary amines, a key step in generating bioactive analogs .

Oxidation Reactions

-

Lactam Oxidation : MnO2 oxidizes the pyrrolidinone to a γ-lactone under anhydrous conditions, albeit in low yields (28%).

-

Tert-Butyl Group : Strong oxidizers (e.g., KMnO4) convert the tert-butyl group to a carboxylic acid, forming 4-carboxybenzamide derivatives .

Table 2: Pyrrolidinone Ring Reactivity

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Nucleophilic Substitution | MeMgBr/THF | Tertiary alcohol | 65% |

| Reductive Amination | p-MeO-benzaldehyde/NaBH4 | Secondary amine | 88% |

| Acidic Ring-Opening | H2SO4 (conc.) | GABA analog | 53% |

Aplicaciones Científicas De Investigación

4-tert-butyl-N-(5-oxopyrrolidin-3-yl)benzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-tert-butyl-N-(5-oxopyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl (5-oxopyrrolidin-3-yl)carbamate

- tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate

- N-(tert-butyl)-4-[5-(pyridin-2-ylamino)quinolin-3-yl]benzamide

Uniqueness

4-tert-butyl-N-(5-oxopyrrolidin-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and binding interactions, while the pyrrolidinone ring contributes to its stability and solubility.

Actividad Biológica

4-tert-butyl-N-(5-oxopyrrolidin-3-yl)benzamide is a compound of interest in medicinal chemistry, particularly for its biological activity against various pathogens and its potential therapeutic applications. This article explores the compound's biological activities, including its fungicidal properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a benzamide core with a tert-butyl group and a pyrrolidinone moiety, which may influence its interactions with biological targets. The structural formula can be represented as follows:

Fungicidal Activity

Research indicates that this compound exhibits significant antifungal properties. In studies involving various fungal strains, this compound demonstrated notable inhibitory effects:

| Fungal Strain | Inhibition Rate (%) | EC50 (μg/mL) |

|---|---|---|

| Sclerotinia sclerotiorum | 80.8 | 11.61 |

| Botrytis cinerea | 90.5 | 17.39 |

| Alternaria solani | 50.0 | 17.29 |

| Thanatephorus cucumeris | 84.8 | 17.29 |

These results suggest that the compound is effective against key agricultural pathogens, making it a candidate for further development as an antifungal agent .

The proposed mechanism of action for this compound involves interaction with specific enzymes or receptors within the fungal cells, leading to disruption of their metabolic processes. The presence of electron-withdrawing groups in the benzene ring enhances its binding affinity to target sites, thereby increasing its inhibitory activity .

Structure-Activity Relationship (SAR)

The SAR analysis of similar benzamide derivatives has shown that modifications to the substituents on the benzene ring can significantly affect biological activity. For instance:

- Electron-withdrawing groups (e.g., halogens) tend to enhance antifungal activity.

- Alkyl substitutions like tert-butyl can improve solubility and bioavailability.

This information is critical for designing more potent derivatives based on the core structure of this compound .

Case Studies

- Study on Antifungal Efficacy : In a comparative study against Sclerotinia sclerotiorum, the compound exhibited an EC50 value of 11.61 μg/mL, outperforming several known antifungals such as quinoxyfen .

- Toxicity Assessment : Acute toxicity tests revealed that the compound has a favorable safety profile with low toxicity levels (19.42 mg/L), indicating its potential for safe agricultural use .

Propiedades

IUPAC Name |

4-tert-butyl-N-(5-oxopyrrolidin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-15(2,3)11-6-4-10(5-7-11)14(19)17-12-8-13(18)16-9-12/h4-7,12H,8-9H2,1-3H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXJOKKTOMFHSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CC(=O)NC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.